2-[(Z)-(4-Hydroxyphenyl)methylene]quinuclidin-3-one
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Overview
Description
2-[(Z)-(4-Hydroxyphenyl)methylene]quinuclidin-3-one is a chemical compound that belongs to the class of quinuclidinone derivatives This compound is characterized by the presence of a quinuclidine ring system, which is a bicyclic amine, and a methylene bridge connecting it to a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(4-Hydroxyphenyl)methylene]quinuclidin-3-one typically involves the condensation of quinuclidin-3-one with 4-hydroxybenzaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually refluxed in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product. The reaction can be represented as follows:
Quinuclidin-3-one+4-Hydroxybenzaldehyde→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-(4-Hydroxyphenyl)methylene]quinuclidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the quinuclidinone ring can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a ligand for certain biological receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing therapeutic agents, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-[(Z)-(4-Hydroxyphenyl)methylene]quinuclidin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to act as a ligand for cannabinoid receptors, modulating their activity. The compound’s structure allows it to fit into the receptor binding site, influencing the receptor’s conformation and activity. This interaction can lead to various biological effects, such as modulation of neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
2-[(Z)-(4-Hydroxyphenyl)methylene]quinuclidin-3-one can be compared with other quinuclidinone derivatives, such as:
2-[(Z)-(4-Methoxyphenyl)methylene]quinuclidin-3-one: Similar structure but with a methoxy group instead of a hydroxy group, which can influence its reactivity and biological activity.
2-[(Z)-(4-Chlorophenyl)methylene]quinuclidin-3-one: Contains a chloro group, which can affect its chemical properties and interactions with biological targets.
2-[(Z)-(4-Fluorophenyl)methylene]quinuclidin-3-one: The presence of a fluorine atom can enhance its stability and alter its pharmacokinetic properties.
The uniqueness of this compound lies in its hydroxy group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H15NO2 |
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Molecular Weight |
229.27 g/mol |
IUPAC Name |
(2Z)-2-[(4-hydroxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C14H15NO2/c16-12-3-1-10(2-4-12)9-13-14(17)11-5-7-15(13)8-6-11/h1-4,9,11,16H,5-8H2/b13-9- |
InChI Key |
CFHYOKKDUDXGQD-LCYFTJDESA-N |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C/C3=CC=C(C=C3)O |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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